17-Acetyl-10,13-dimethyl-1,2,6,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-Acetyl-10,13-dimethyl-1,2,6,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one is a corticosteroid hormone. It is a synthetic compound that mimics the structure and function of naturally occurring hormones in the body. This compound is known for its regulatory functions in various biological processes .
Preparation Methods
The synthesis of 17-Acetyl-10,13-dimethyl-1,2,6,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one involves multiple steps. One common method includes the catalytic hydrogenation of 3β-hydroxy-5,16-pregnadien-20-one-3-acetate. This process involves the reduction of the 16-position double bond to yield the desired product . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ketones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into different alcohols.
Substitution: It can undergo substitution reactions where functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
17-Acetyl-10,13-dimethyl-1,2,6,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one has several applications in scientific research:
Chemistry: Used as a reference compound in the study of steroid chemistry.
Biology: Investigated for its role in regulating biological processes.
Medicine: Explored for potential therapeutic uses, particularly in hormone replacement therapy.
Industry: Utilized in the synthesis of other complex molecules and as an intermediate in pharmaceutical manufacturing
Mechanism of Action
The compound exerts its effects by binding to specific receptors in the body, such as the progesterone receptor and the mineralocorticoid receptor. This binding initiates a cascade of molecular events that regulate gene expression and cellular functions. The pathways involved include the modulation of inflammatory responses and the regulation of electrolyte balance .
Comparison with Similar Compounds
Similar compounds include:
17α-Hydroxyprogesterone: Shares structural similarities but has different biological activities.
Pregnenolone acetate: Another corticosteroid with distinct pharmacological properties.
17α-Hydroxyprogesterone caproate: Used in different therapeutic contexts. The uniqueness of 17-Acetyl-10,13-dimethyl-1,2,6,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one lies in its specific receptor binding affinities and its regulatory functions
Properties
Molecular Formula |
C21H28O2 |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
17-acetyl-10,13-dimethyl-1,2,6,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h5,12,17-19H,4,6-11H2,1-3H3 |
InChI Key |
HEXVPTCKNGGVOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2=CCC4=CC(=O)CCC34C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.